molecular formula C20H23NO4 B5123527 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one

Cat. No. B5123527
M. Wt: 341.4 g/mol
InChI Key: WRLKMROJFQEVSA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as PDP, is a chemical compound with a molecular formula of C20H23NO3. It is a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B) and has been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one increases the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine in the brain, reduce oxidative stress and inflammation, and improve cognitive function and memory. 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments is its potent inhibitory effect on MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. One area of interest is the development of 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-based therapies for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is the use of 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a tool for studying the role of dopamine in the brain and its potential therapeutic applications in other neurological disorders. Finally, there is also potential for the development of new 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one analogs with improved solubility and pharmacokinetic properties.

Synthesis Methods

1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-propoxyaniline to form an intermediate compound, which is then further reacted with propargyl bromide and potassium carbonate to yield the final product.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In preclinical studies, 1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have neuroprotective effects, improve cognitive function and memory, and reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(4-propoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13-25-17-8-6-16(7-9-17)21-12-11-18(22)15-5-10-19(23-2)20(14-15)24-3/h5-12,14,21H,4,13H2,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLKMROJFQEVSA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4-Dimethoxy-phenyl)-3-(4-propoxy-phenylamino)-propenone

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